3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Novel synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines have been developed, including those using 2-aminophenol as a starting material (詹淑婷, 2012).
- A study demonstrated the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, confirming its structure through various spectroscopic methods (Yin Du-lin, 2007).
Pharmacological Applications
- Development of dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists using 3,4-dihydro-2H-benzo[1,4]oxazine derivatives for potential treatment in anti-thrombotic and cardiovascular fields (M. Ohno et al., 2006).
Chemical and Biological Properties
- Discovery of chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives and its application in the synthesis of Levofloxacin, an antimicrobial agent (María López-Iglesias et al., 2015).
- Exploration of eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, showing significant in vitro antimicrobial effect (Bijoy P Mathew et al., 2010).
Material Science and Other Applications
- Analysis of the synthesis, structure characterization, and thermal properties of diamin type benzoxazines, indicating different thermal behaviors and higher glass transition temperatures for certain compounds (Ding Wen-sheng, 2009).
- Synthesis of diverse benzo[1,4]oxazin-3-one-based compounds and their application in creating chemical libraries for various uses (Yunyun Yuan et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the bromodomain and extra-terminal proteins (bets), particularly brd4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of brd4, a member of the bet family . This inhibition can lead to significant transcriptional down-regulation of c-Myc, a protein associated with cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation, particularly those involving c-myc .
Result of Action
Similar compounds have been shown to have anti-proliferative activities against various cell lines, suggesting potential anti-cancer properties .
Action Environment
It is generally recommended to store such compounds in a dry, room temperature environment to maintain their stability .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-5-8(12)10-7/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCPPXIQWAZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730478 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935758-15-9 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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